SSTR Subtype Binding Affinity Profile: Octreotide Versus Lanreotide and Pasireotide at Cloned Human Receptors
Octreotide exhibits a distinct SSTR binding profile compared to the first-generation analog lanreotide and the second-generation analog pasireotide. At human SSTR2, the primary target for growth hormone suppression, octreotide demonstrates an IC50 range of 0.4–2.1 nM, comparable to lanreotide (0.5–1.8 nM) [1]. At SSTR5, octreotide's IC50 of 5.6–32 nM contrasts with lanreotide's 0.6–14 nM and pasireotide's markedly higher affinity of approximately 0.16 nM [1][2]. The resulting SSTR5/SSTR2 selectivity ratio differs substantially: octreotide and lanreotide are both strongly SSTR2-preferring, while pasireotide is SSTR5-preferring by approximately 6-fold over SSTR2 [1]. These numerical differences are not pharmacological curiosities; they directly map to pasireotide's class-specific hyperglycemia signal (hyperglycemia rate 33% for pasireotide 40 mg vs. 14% for octreotide/lanreotide control in the PAOLA trial) [1].
| Evidence Dimension | SSTR2 and SSTR5 binding affinity (IC50, nM) |
|---|---|
| Target Compound Data | SSTR2: 0.4–2.1 nM; SSTR5: 5.6–32 nM |
| Comparator Or Baseline | Lanreotide: SSTR2 0.5–1.8 nM, SSTR5 0.6–14 nM; Pasireotide: SSTR2 ~1.0 nM, SSTR5 ~0.16 nM |
| Quantified Difference | At SSTR5: octreotide IC50 is 35–200× higher than pasireotide; pasireotide SSTR5 affinity is ~6-fold higher than SSTR2, while octreotide SSTR2 affinity exceeds SSTR5 by ~3–14× |
| Conditions | Cloned human somatostatin receptors; competitive radioligand binding assays; data compiled from multiple independent laboratories |
Why This Matters
The receptor selectivity profile dictates tissue-specific pharmacological effects and adverse-event risk; octreotide's SSTR2-dominant profile is associated with lower hyperglycemia incidence than pasireotide, making this data point decisive for procurement when the intended experimental system or patient population has pre-existing glucose intolerance.
- [1] Günther T, et al. International Union of Basic and Clinical Pharmacology. CV. Somatostatin Receptors. Pharmacol Rev. 2018;70(4):763-835. Table 1 consolidated at PMC8170475. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC8170475/table/T1/ View Source
- [2] Ruscica M, Arvigo M, Gatto F, et al. Table I: Affinity to sst receptor subtypes. In: Regulation of somatostatin receptor expression and signaling. PMC5420621. Available at: https://pmc.ncbi.nlm.nih.gov/articles/PMC5420621/table/t0001/ View Source
